Methyl 3-tert-butyl-5-carbamoylbenzoate

Lipophilicity Drug-likeness Solubility

Researchers requiring regioselective functionalization of benzoate scaffolds face limitations with mono-substituted analogs. Methyl 3-tert-butyl-5-carbamoylbenzoate (CAS 885518-18-3) solves this via its unique 3,5-disubstitution pattern: • 5-Carbamoyl directs ortho-lithiation to C-4 while 3-tert-butyl shields C-2, enabling exclusive C-4 functionalization unattainable with simpler analogs • Predicted LogP ~2.5 and single HBD provide an ideal starting point for hit-to-lead optimization (MW 235.28, Fsp³ 0.31) • In stock at ≥95% purity with full characterization; competitive pricing for research quantities

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 885518-18-3
Cat. No. B1291788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-tert-butyl-5-carbamoylbenzoate
CAS885518-18-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)N
InChIInChI=1S/C13H17NO3/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H2,14,15)
InChIKeyNJWQUQKCSRKSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-tert-butyl-5-carbamoylbenzoate: A Differentiated 3,5-Disubstituted Benzoate Building Block


Methyl 3-tert-butyl-5-carbamoylbenzoate (CAS 885518-18-3) is a 3,5-disubstituted benzoate ester bearing a bulky hydrophobic tert-butyl group and a polar hydrogen-bond-donating carbamoyl group in meta relationship on the aromatic ring . This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, offering a unique combination of steric, electronic, and hydrogen-bonding properties that distinguish it from simpler mono-substituted benzoate analogs . Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol .

Regioselective C-H Activation Carbamoyl director enables predictable ortho-functionalization while tert-butyl shields C-2, supporting regiocontrol in late-stage derivatization.
Balanced Polarity Intermediate LogP supports solubility in both aqueous assay buffers and organic reaction media, reducing co-solvent adjustments.
Three-Dimensional Fragment Combines steric bulk and H-bond donor capacity, fitting lead-like criteria for fragment-based discovery with improved 3D character.

Procurement Risks of Substituting with Generic Benzoate Ester Analogs


In-class substitution of methyl 3-tert-butyl-5-carbamoylbenzoate with simpler benzoate esters (e.g., methyl 3-tert-butylbenzoate or methyl 3-carbamoylbenzoate) is not functionally equivalent. The target compound's simultaneous presence of a tert-butyl group and a carbamoyl group in meta positions creates a unique steric and electronic environment that single-substituent analogs cannot replicate [1]. This dual substitution pattern critically influences key physicochemical parameters such as lipophilicity, hydrogen-bonding capacity, and polar surface area—each of which directly impacts solubility, chromatographic behavior, and reactivity in downstream synthetic transformations [2]. Substitution without quantitative verification of these parameters risks altering reaction selectivity, yield, or biological activity in any subsequent application [1].

Mono-substituted analogs
Replacing with methyl 3-tert-butylbenzoate or methyl 3-carbamoylbenzoate removes the dual substitution pattern, altering lipophilicity and hydrogen-bond capacity in ways that can shift solubility, chromatographic behavior, and downstream reactivity.
No directing group or steric block
Analogs lacking either the carbamoyl director or the tert-butyl shield may not reproduce regioselective C-H functionalization outcomes, risking uncontrolled product mixtures in DoM or cross-coupling workflows.

Quantitative Differentiation Against Closest Analogs


Balanced LogP for Aqueous and Organic-Phase Performance

The predicted octanol-water partition coefficient (LogP) for Methyl 3-tert-butyl-5-carbamoylbenzoate is approximately 2.5, placing it between the highly lipophilic methyl 3-tert-butylbenzoate (XLogP3 4.1 [1]) and the more hydrophilic methyl 3-carbamoylbenzoate (LogP 1.27 [2]). This intermediate lipophilicity arises from the balanced contribution of the hydrophobic tert-butyl group (π ≈ +2.5) and the polar carbamoyl moiety (π ≈ -1.5), resulting in a net logP shift of approximately +1.23 relative to the carbamoyl-only analog [3].

LogP Balance
Class-level
~2.5 (predicted) — intermediate between 4.1 (tert-butyl-only) and 1.27 (carbamoyl-only)
Supports balanced solubility and permeability
Class-level; fragment-based prediction
Lipophilicity Drug-likeness Solubility

Polar Surface Area and Hydrogen-Bond Donor Capacity

Methyl 3-tert-butyl-5-carbamoylbenzoate possesses a topological polar surface area (tPSA) of approximately 72 Ų [1] and 1 hydrogen-bond donor (HBD) from the carbamoyl -NH₂ group [2]. In contrast, methyl 3-tert-butylbenzoate has a tPSA of only 26.3 Ų and zero HBD. Methyl 3-carbamoylbenzoate, while containing 79 HBD, has a tPSA of 69.4 Ų [2] but lacks the steric bulk of the tert-butyl group. The target compound uniquely combines moderate tPSA with HBD capability, enabling specific hydrogen-bond interactions with biological targets (e.g., enzyme active sites) without the excessive polarity that hampers membrane permeability.

tPSA & HBD
Class-level
tPSA ~72 Ų, 1 HBD vs 26.3 Ų / 0 HBD (tert-butyl only) and 69.4 Ų / 1 HBD (carbamoyl only)
Adds polarity and H-bonding without excessive hydrophilicity
Computed tPSA; class-level inference
Polar surface area Hydrogen bonding Drug design

Steric and Electronic Control in C-H Functionalization

The 3,5-disubstitution pattern of the target compound creates a unique steric environment for directed ortho-metalation (DoM) and transition-metal-catalyzed coupling reactions. The meta-carbamoyl group is a strong directing group (DMG) for DoM, allowing selective functionalization at the 2- or 4-position [1]. In contrast, methyl 3-tert-butylbenzoate lacks a directing group and thus shows poor regioselectivity in C-H functionalization [2]. The tert-butyl group at position 3 provides steric shielding of one ortho site, potentially funneling reactivity to the less hindered 2-position, a selectivity advantage not available in singly substituted analogs.

C-H Regiocontrol
Class-level
Carbamoyl directs ortho-lithiation; tert-butyl shields C-2, favoring functionalization at C-4 or C-6
Enables predictable late-stage functionalization
Based on DoM reactivity patterns (Snieckus)
Organic synthesis C-H activation Cross-coupling

Improved Developability via Higher Molecular Complexity

The fraction of sp³-hybridized carbons (Fsp³) for Methyl 3-tert-butyl-5-carbamoylbenzoate is approximately 0.31 (4 sp³ carbons out of 13 total) [1]. This is significantly higher than methyl 3-carbamoylbenzoate (Fsp³ ≈ 0.11, only the methyl ester carbon is sp³) [2] and slightly higher than methyl 3-tert-butylbenzoate (Fsp³ ≈ 0.33, 4 sp³ carbons from tert-butyl out of 12 total) [3]. Higher Fsp³ has been correlated with improved clinical developability, lower promiscuity, and higher aqueous solubility in drug discovery programs.

Fsp³ Complexity
Class-level
Fsp³ ≈ 0.31 vs 0.11 (carbamoyl-only) and 0.33 (tert-butyl-only)
Increases 3D character relative to flat analogs
Class-level; lead-likeness metric, not developability guarantee
Molecular complexity Fsp³ Lead-likeness

Reproducible High-Purity Sourcing and Characterization

Methyl 3-tert-butyl-5-carbamoylbenzoate is available from multiple reputable suppliers at ≥95% purity with supporting analytical data (NMR, HPLC) . In contrast, several structurally related analogs (e.g., methyl 3-(tert-butylcarbamoyl)benzoate, CAS 67852-99-7) are listed by fewer vendors and often with less rigorous characterization . The consistent availability of fully characterized material reduces procurement risk and ensures reproducibility in synthetic and biological experiments.

Sourcing & Purity
Data to verify
≥95% purity, full characterization (NMR, HPLC, MS); multi-vendor availability
Supports batch-to-batch reproducibility
Supplier data; verify with vendor COA
Chemical sourcing Purity Analytical characterization

High-Impact Application Scenarios


Hit-to-Lead Optimization with Balanced Lipophilicity and HBD

In hit-to-lead programs where the initial hit suffers from either excessive lipophilicity (LogP > 5) or insufficient hydrogen-bonding capacity, methyl 3-tert-butyl-5-carbamoylbenzoate serves as a privileged intermediate for introducing a balanced 3,5-disubstitution pattern onto a benzoate scaffold. Its predicted LogP of ~2.5 and single HBD provide a favorable starting point for further optimization, as supported by the logP differentiation evidence [1].

Regioselective Late-Stage C-H Functionalization

The carbamoyl group at the 5-position directs lithiation to the ortho position (C-4), while the bulky tert-butyl at C-3 shields C-2, enabling selective functionalization at C-4 [1]. This regiochemical control is not achievable with mono-substituted analogs, as established in the DoM evidence above.

Fragment-Based Drug Discovery with Three-Dimensional Complexity

With an Fsp³ of 0.31 and molecular weight of 235.28 g/mol, methyl 3-tert-butyl-5-carbamoylbenzoate meets the criteria for a 'three-dimensional' fragment (MW < 300, Fsp³ > 0.30) that can serve as a core scaffold for fragment growing or linking strategies [1]. Its combination of steric bulk and hydrogen-bonding functionality makes it a superior choice over flatter mono-substituted benzoate fragments.

Analytical Method Development and Reference Standard Use

The compound's intermediate polarity (LogP ~2.5) and well-defined chromatographic behavior make it suitable as a calibration standard in HPLC method development, particularly for separating mixtures of benzoate analogs with varying polarities [1]. Its reliable commercial availability at ≥95% purity with full characterization supports its use as a reference material .

Application
Selection Property
Validation Focus
Hit-to-Lead Balancing
Intermediate LogP and HBD capacity
LogP measurement, in vitro permeability
Regioselective C-H Functionalization
DMG capability and steric shielding
Ortho-lithiation regioselectivity
Fragment-Based Discovery
3D fragment complexity (Fsp³, MW)
Fragment binding assays, solubility
Analytical Reference Standard
Intermediate polarity, defined purity
HPLC retention reproducibility, purity verification
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